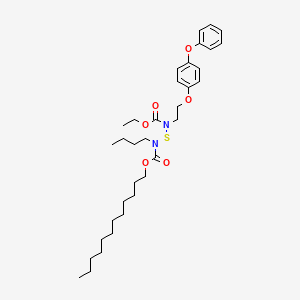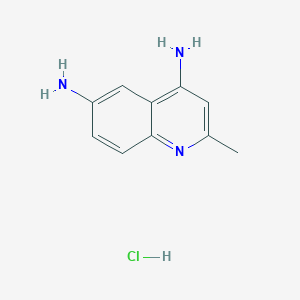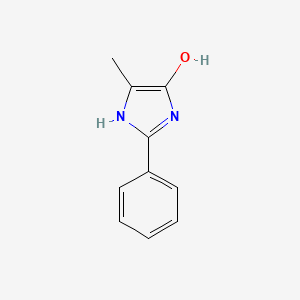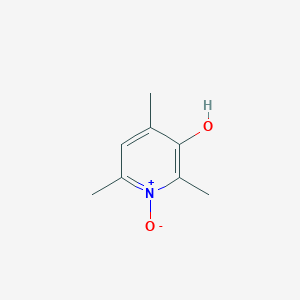![molecular formula C11H24N2O5 B14300588 N,N'-Bis[(3-hydroxybutoxy)methyl]urea CAS No. 122480-20-0](/img/structure/B14300588.png)
N,N'-Bis[(3-hydroxybutoxy)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(3-hydroxybutoxymethyl)urea is a chemical compound with the molecular formula C11H24N2O5. It is a derivative of urea, featuring two 3-hydroxybutoxymethyl groups attached to the nitrogen atoms of the urea core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-hydroxybutoxymethyl)urea typically involves the reaction of urea with 3-hydroxybutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions generally include moderate temperatures and controlled pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1,3-Bis(3-hydroxybutoxymethyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through crystallization or distillation techniques to remove any impurities .
化学反应分析
Types of Reactions
1,3-Bis(3-hydroxybutoxymethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in the urea core can be reduced to amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the urea core can produce primary or secondary amines .
科学研究应用
1,3-Bis(3-hydroxybutoxymethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials .
作用机制
The mechanism of action of 1,3-Bis(3-hydroxybutoxymethyl)urea involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The urea core can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
1,3-Bis(hydroxymethyl)urea: Similar structure but lacks the 3-hydroxybutoxymethyl groups.
1,3-Bis(p-hydroxyphenyl)urea: Contains phenyl groups instead of butoxymethyl groups.
Hydroxyurea: A simpler structure with a single hydroxyl group attached to the urea core
Uniqueness
1,3-Bis(3-hydroxybutoxymethyl)urea is unique due to the presence of two 3-hydroxybutoxymethyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility and reactivity, making it a versatile compound for various applications .
属性
CAS 编号 |
122480-20-0 |
|---|---|
分子式 |
C11H24N2O5 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
1,3-bis(3-hydroxybutoxymethyl)urea |
InChI |
InChI=1S/C11H24N2O5/c1-9(14)3-5-17-7-12-11(16)13-8-18-6-4-10(2)15/h9-10,14-15H,3-8H2,1-2H3,(H2,12,13,16) |
InChI 键 |
QSLJHBWQENHGMJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CCOCNC(=O)NCOCCC(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


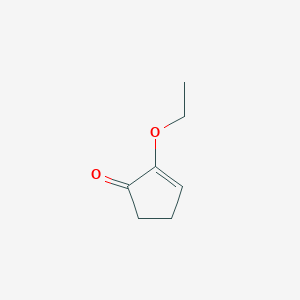
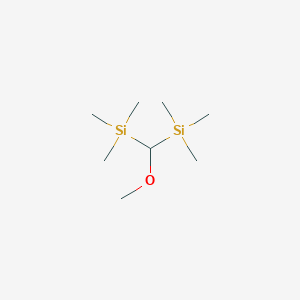
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
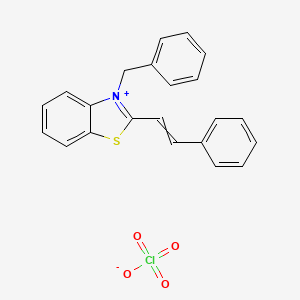
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
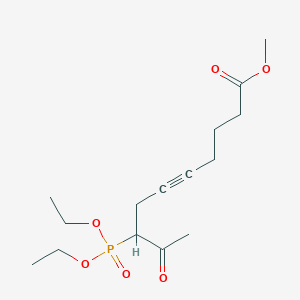
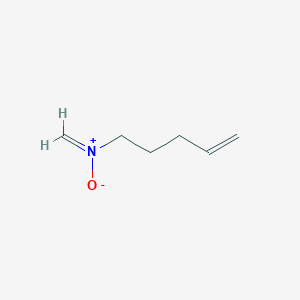

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
